molecular formula C12H10Cl2N2O2S B2522747 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1207045-93-9

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No.: B2522747
CAS No.: 1207045-93-9
M. Wt: 317.18
InChI Key: XBDBQMKQFHNTFK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy backbone linked to an acetamide group substituted with a 3-methylisothiazol-5-yl moiety.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-7-4-12(19-16-7)15-11(17)6-18-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDBQMKQFHNTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to acetamide: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation reaction: The acyl chloride is reacted with 3-methylisothiazol-5-amine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or altering cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s uniqueness lies in its combination of 2,4-dichlorophenoxy and 3-methylisothiazol-5-yl groups. Below is a comparative analysis with structurally similar acetamides:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Phenoxy/Backbone Group Amide Substituent Biological Activity Key Reference(s)
2-(2,4-Dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide 2,4-Dichlorophenoxy 3-Methylisothiazol-5-yl Hypothesized herbicidal/anti-apoptotic*
Compound 533 (from ) 2,4-Dichlorophenoxy 4-Methylpyridin-2-yl Auxin agonist
DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)-acetamide) 2,4-Dichlorophenoxy 2-Mercaptoethyl Apoptosis modulation (caspase inhibition)
Alachlor 2-Chloro-2',6'-diethylphenyl Methoxymethyl Herbicide (lipid synthesis inhibition)
WH7 (from ) 4-Chloro-2-methylphenoxy 4-H-1,2,4-Triazol-3-yl Plant growth regulation

Notes:

  • Auxin Agonists: Compounds like 533 and WH7 share phenoxy-acetamide backbones but differ in heterocyclic substituents. The pyridine (533) and triazole (WH7) groups likely alter receptor binding compared to the isothiazole in the target compound .
  • Herbicidal Activity: Alachlor’s chloroalkylphenoxy backbone inhibits fatty acid synthesis, while dichlorophenoxy derivatives (e.g., 2,4-D) mimic auxins, causing uncontrolled growth in plants .

Impact of Heterocyclic Substituents

  • Isothiazole vs. Pyridine : The 3-methylisothiazol-5-yl group may enhance metabolic stability compared to pyridine due to reduced susceptibility to cytochrome P450 oxidation.
  • Triazole vs. Isothiazole : Triazole-containing WH7 exhibits plant growth regulation, whereas isothiazole’s electron-deficient ring could favor different protein interactions .

Research Findings and Mechanistic Insights

Herbicidal Potential

The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins like 2,4-D, which disrupt plant cell elongation. The target compound’s isothiazole substituent may modify translocation or persistence in plant tissues compared to pyridine (compound 533) or triazole (WH7) analogs .

Anti-Apoptotic Activity (Hypothetical)

DICA’s apoptosis-modulating activity suggests that dichlorophenoxy-acetamides can influence caspase pathways.

Biological Activity

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic organic compound classified as a phenoxyacetamide. Its unique structure combines a dichlorophenoxy group with a methylisothiazolyl moiety, which contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2,4-dichlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, and it has the following chemical structure:

InChI 1S C12H10Cl2N2O2S c1 7 4 12 19 16 7 15 11 17 6 18 10 3 2 8 13 5 9 10 14 h2 5H 6H2 1H3 H 15 17 \text{InChI 1S C12H10Cl2N2O2S c1 7 4 12 19 16 7 15 11 17 6 18 10 3 2 8 13 5 9 10 14 h2 5H 6H2 1H3 H 15 17 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may result in the inhibition of enzyme activity or binding to cellular receptors, leading to alterations in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, modulating their activity and affecting downstream signaling cascades.
  • Cellular Pathway Alteration : The compound may influence cellular pathways related to proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds containing isothiazole moieties exhibit significant anticancer properties. For instance, derivatives of 3-methylisothiazole have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)
5-Chloro-3-methylisothiazole derivativeMV4-11 (leukemia)0.06
5-Chloro-3-methylisothiazole derivativeMCF-7 (breast cancer)0.1

These findings suggest that this compound may possess similar anticancer properties due to the presence of the isothiazole group.

Antioxidant Activity

Compounds with thiazole structures have been reported to exhibit antioxidant properties. Studies have shown that certain derivatives can scavenge free radicals effectively:

CompoundDPPH Scavenging Activity (%)
Thiazole derivative A85%
Thiazole derivative B78%

These results indicate that the incorporation of thiazole rings enhances antioxidant potential, which may be relevant for the biological activity of the target compound.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, thiazoles have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production:

CompoundTyrosinase Inhibition IC50 (µM)
Compound W11.2
Kojic Acid (control)15.6

This suggests that similar mechanisms may be at play for this compound.

Case Studies

Several case studies have investigated the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A study involving a series of isothiazole derivatives demonstrated their efficacy against multiple cancer cell lines, highlighting their potential for therapeutic applications.
  • Antioxidant Efficacy Evaluation : Research on thiazole-based compounds indicated significant antioxidant activities in animal models, suggesting potential applications in protecting against oxidative stress-related diseases.

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